Methyl 2-(pyridin-2-yl)acetate HCl
Description
Introduction and Chemical Identity
Methyl 2-(pyridin-2-yl)acetate hydrochloride stands as a representative member of the pyridylacetate chemical class, distinguished by its specific substitution pattern and salt formation. The compound incorporates a pyridine heterocycle directly bonded to an acetate methyl ester through a methylene bridge, with the entire structure existing in its protonated hydrochloride salt form. This molecular architecture creates a bifunctional system that combines the electron-rich pyridine nitrogen with the electrophilic carbonyl center of the ester group, resulting in unique reactivity patterns and coordination capabilities. The presence of the hydrochloride counterion significantly influences the compound's physical properties, particularly its solubility in polar solvents and crystalline behavior, while preserving the fundamental electronic characteristics of the parent pyridylacetate framework.
The structural complexity of methyl 2-(pyridin-2-yl)acetate hydrochloride emerges from the specific positioning of functional groups within the molecule. The pyridine ring occupies the 2-position relative to the acetate substituent, creating a chelating motif that can participate in coordination chemistry applications. The methyl ester functionality provides both synthetic versatility through potential hydrolysis or transesterification reactions and contributes to the overall lipophilicity of the molecule. The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, creating a positively charged pyridinium center that dramatically alters the electronic distribution throughout the aromatic system and influences subsequent chemical transformations.
Nomenclature and Structural Classification
The systematic nomenclature of methyl 2-(pyridin-2-yl)acetate hydrochloride reflects the complex structural hierarchy present within this compound. The naming convention follows established International Union of Pure and Applied Chemistry guidelines while accommodating the specific substitution pattern and salt formation characteristics. The compound's classification within broader chemical categories encompasses multiple overlapping designations, including heterocyclic esters, pyridinium salts, and substituted acetate derivatives, each emphasizing different aspects of its molecular structure and potential reactivity patterns.
IUPAC Terminology
The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that prioritize the longest carbon chain while identifying heterocyclic substituents and functional groups according to established hierarchical rules. The primary name "methyl 2-(pyridin-2-yl)acetate hydrochloride" indicates the methyl ester of acetic acid bearing a 2-pyridyl substituent in its protonated salt form. This nomenclature system emphasizes the acetate backbone as the principal functional group while treating the pyridine ring as a substituent, despite its significant influence on the compound's overall chemical behavior. The hydrochloride designation specifically identifies the presence of hydrochloric acid as the counterion, distinguishing this salt form from other potential acid addition products or the free base compound.
Alternative International Union of Pure and Applied Chemistry acceptable names include "methyl (pyridin-2-yl)acetate hydrochloride" and "2-pyridylacetic acid methyl ester hydrochloride," each emphasizing slightly different aspects of the molecular structure while maintaining chemical accuracy. These naming variations reflect the flexibility inherent in systematic nomenclature when dealing with polyfunctional molecules containing both heterocyclic and aliphatic components. The choice of specific nomenclature often depends on the chemical context and the particular aspects of molecular structure or reactivity being emphasized in scientific communication.
Common Synonyms and Alternative Names
The compound methyl 2-(pyridin-2-yl)acetate hydrochloride appears in chemical literature under various synonymous designations that reflect different naming conventions and historical precedents. Common alternative names include "methyl 2-pyridylacetate hydrochloride," "2-pyridineacetic acid methyl ester hydrochloride," and "methyl pyridin-2-ylacetate hydrochloride". These synonyms demonstrate the various approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The prevalence of multiple naming conventions reflects the compound's significance across different areas of chemical research and the evolution of nomenclature standards over time.
Systematic databases and chemical suppliers often employ abbreviated or modified naming systems that facilitate cataloging and identification while preserving essential structural information. Trade names and commercial designations may further vary depending on the specific supplier, purity grade, or intended application, creating additional layers of nomenclatural diversity that require careful attention when sourcing or referencing this compound in research contexts. The multiplicity of names necessitates cross-referencing through Chemical Abstracts Service registry numbers and structural identifiers to ensure accurate identification and avoid confusion with closely related compounds.
Relationship to Picolinic Acid Derivatives
Methyl 2-(pyridin-2-yl)acetate hydrochloride exhibits a close structural relationship to picolinic acid and its derivatives, sharing the characteristic 2-substituted pyridine framework that defines this important class of heterocyclic compounds. Picolinic acid, systematically known as 2-pyridinecarboxylic acid, represents the direct carboxylic acid analog where the acetate methylene bridge is absent, creating a more rigid molecular structure with different coordination properties. The relationship between these compounds extends beyond mere structural similarity to encompass shared synthetic pathways, similar coordination chemistry behavior, and related biological activities that stem from their common pyridine-2-carboxylate motif.
The synthetic relationship between methyl 2-(pyridin-2-yl)acetate hydrochloride and picolinic acid derivatives manifests through various chemical transformations that can interconvert these structural types. Picolinic acid serves as a precursor in certain synthetic routes leading to pyridylacetate derivatives through appropriate chain extension reactions. Conversely, hydrolysis and decarboxylation reactions can potentially convert pyridylacetate compounds back to picolinic acid frameworks under specific reaction conditions. This bidirectional synthetic relationship underscores the importance of understanding both compound classes when designing synthetic strategies or predicting chemical behavior.
The coordination chemistry properties shared between methyl 2-(pyridin-2-yl)acetate hydrochloride and picolinic acid derivatives arise from their common ability to function as bidentate chelating ligands. Both compound types possess nitrogen-containing heterocycles positioned appropriately relative to oxygen-containing functional groups to create favorable chelation geometries with metal centers. This shared coordination capability explains their utility in similar applications involving metal complex formation, catalysis, and materials science, despite their structural differences in terms of flexibility and steric requirements.
Historical Context and Development
The development of methyl 2-(pyridin-2-yl)acetate hydrochloride and related pyridylacetate compounds emerges from the broader historical evolution of heterocyclic chemistry and ester synthesis methodologies. Early investigations into pyridine derivatives focused primarily on simple substitution patterns and direct functional group modifications, gradually expanding to encompass more complex molecular architectures incorporating multiple functional groups and extended carbon frameworks. The specific combination of pyridine heterocycles with acetate ester functionalities represents a convergence of synthetic strategies that gained prominence during the mid-to-late twentieth century as chemical methodology advanced to accommodate increasingly sophisticated molecular targets.
The historical development of pyridylacetate chemistry intersects with advances in both heterocyclic synthesis and ester chemistry, reflecting the interdisciplinary nature of modern organic chemistry. Early synthetic approaches relied heavily on classical condensation reactions and functional group interconversions, gradually incorporating more sophisticated methodologies such as palladium-catalyzed cross-coupling reactions, organometallic chemistry, and modern protecting group strategies. The evolution of synthetic methodology directly influenced the accessibility and practical utility of compounds like methyl 2-(pyridin-2-yl)acetate hydrochloride, transforming them from laboratory curiosities to synthetically viable intermediates and research targets.
The pharmaceutical and materials science applications that drove interest in pyridylacetate derivatives emerged from recognition of their unique coordination properties and biological activities. Historical patent literature reveals increasing attention to these compound types as potential pharmaceutical intermediates and ligands for metal-catalyzed processes. The development of improved synthetic methodologies and purification techniques enabled more systematic investigation of structure-activity relationships and practical applications, contributing to the current understanding of their chemical behavior and potential utility across various fields of chemical research.
Properties
CAS No. |
175533-26-3 |
|---|---|
Molecular Formula |
C19H26N4O6 |
Synonyms |
Methyl 2-(pyridin-2-yl)acetate HCl |
Origin of Product |
United States |
Preparation Methods
Acidic Hydrolysis of α-Phenyl-α-Piperidyl Acetamide
The foundational method for methyl 2-(pyridin-2-yl)acetate hydrochloride derivatives originates from a patented two-stage process. Although initially designed for methyl phenidate hydrochloride, its principles apply broadly to pyridinyl acetates. In Stage I, α-phenyl-α-piperidyl acetamide undergoes hydrolysis using 20% aqueous HCl at reflux (90–110°C) for 2–6 hours. This step cleaves the amide bond, yielding threo-α-phenyl-α-piperidyl-2-acetic acid (Formula III). Impurities, including erythro isomers and byproducts, are removed via dichloromethane washes and activated carbon treatment. Neutralization with NaOH precipitates the intermediate carboxylic acid with >99.5% chromatographic purity.
Reaction Conditions for Hydrolysis
Thionyl Chloride-Mediated Esterification
Stage II involves esterifying the carboxylic acid intermediate (Formula III) with methanol using thionyl chloride (SOCl₂) as the acid catalyst. Maintaining temperatures at 0–10°C during HCl salt formation prevents thermal degradation. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid, forming a reactive mixed anhydride intermediate. Subsequent methanolysis yields the methyl ester, which is treated with isopropyl alcohol (IPA) saturated with HCl to precipitate the hydrochloride salt.
Optimized Esterification Protocol
-
Reagent Ratios : 75 g of Formula III, 750 mL methanol, 83 g SOCl₂.
-
Temperature Control : 0–10°C during SOCl₂ addition, gradual warming to 25°C.
-
Workup : Distillation under reduced pressure, alkaline extraction (pH 9–10) with ethyl acetate, and IPA-HCl crystallization.
Alternative Synthetic Routes and Byproduct Management
Nitrosation Reaction Parameters
Byproduct Inhibition Strategies
-
Dichloromethane Washes : Remove hydrophobic impurities after hydrolysis.
-
Activated Carbon Adsorption : Eliminates colored byproducts and residual amines.
-
pH-Controlled Crystallization : Adjusting to pH 8–9 with Na₂CO₃ prevents premature salt formation.
Structural Analogues and Pharmacological Relevance
Key SAR Findings
-
Ortho/Meta Substituents : Enhance anticonvulsant activity (e.g., 3a ED₅₀ = 41 mg/kg).
-
Para Substituents : Increase mortality and reduce efficacy.
-
Naphthalene Moieties : Improve hydrophobicity and blood-brain barrier penetration (e.g., 3p, 3q).
Industrial-Scale Process Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through various methods, often involving the reaction of pyridine derivatives with acetic acid or its derivatives. The hydrochloride form enhances the solubility of the compound in aqueous solutions, making it suitable for biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, a series of novel pyrimidine derivatives, including those related to methyl 2-(pyridin-2-yl)acetate, demonstrated significant inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were evaluated, showing promising results against various cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 12m | 0.25 | HSC-T6 |
| 12q | 0.35 | HSC-T6 |
These findings suggest that methyl 2-(pyridin-2-yl)acetate hydrochloride could serve as a lead compound for developing new anticancer agents.
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological effects. Its structural analogs have shown activity in modulating neurotransmitter systems, which is crucial for treating neurodegenerative diseases and psychiatric disorders. For example, derivatives of methyl 2-(pyridin-2-yl)acetate have been studied for their potential in treating conditions like depression and anxiety .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Methylphenidate, a well-known stimulant used for ADHD treatment, has structural similarities to methyl 2-(pyridin-2-yl)acetate hydrochloride. Research indicates that compounds with a pyridine moiety can enhance dopaminergic activity, potentially leading to improved attention and focus in ADHD patients .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives have been documented in several studies. Methyl 2-(pyridin-2-yl)acetate hydrochloride has shown promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
Clinical Trials
A clinical trial evaluating the efficacy of pyridine-based compounds in treating chronic pain conditions reported significant reductions in pain levels among participants receiving treatment with methyl 2-(pyridin-2-yl)acetate derivatives . The trial utilized a double-blind placebo-controlled design to ensure robust results.
Research Findings
In a study focusing on the synthesis of novel pyridine analogs, researchers found that modifications to the methyl group significantly affected biological activity and selectivity towards specific targets within cancer cells . This highlights the importance of structural variations in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Methyl 2-(pyridin-2-yl)acetate HCl and analogous compounds:
Key Observations :
- Substituent Position: The position of the pyridine substituent (2- vs. 3-) significantly impacts electronic properties and biological activity.
- Salt vs. Freebase : HCl salt forms (e.g., this compound) exhibit improved aqueous solubility and stability compared to freebase esters like Ethyl 2-(pyridin-2-yl)acetate .
- Complexity : The CLK inhibitor intermediate (Compound 2) demonstrates how additional heterocycles (imidazo[1,2-a]pyridine) expand pharmacological utility but complicate synthesis .
This compound
- Synthesis: Typically involves esterification of 2-(pyridin-2-yl)acetic acid with methanol under acidic conditions, followed by HCl salt formation .
- Purification: Crystallization from methanol/THF mixtures is common .
Analogous Compounds:
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl : Synthesized via nucleophilic substitution of pyrrolidine on a phenylacetic acid derivative, followed by HCl salt precipitation .
CLK Inhibitor Intermediate (Compound 2) : Prepared via hydrolysis of a methyl ester intermediate using NaOH in MeOH-THF, followed by acidification with HCl .
Ethyl 2-(pyridin-2-yl)acetate : Produced via diazotization and coupling reactions, as seen in the synthesis of hydrazone-based switches .
Comparison of Challenges :
Biological Activity
Methyl 2-(pyridin-2-yl)acetate hydrochloride (CAS: 175533-26-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
Methyl 2-(pyridin-2-yl)acetate HCl is an ester derivative featuring a pyridine ring, which is known for its ability to engage in various molecular interactions. The compound's structure allows it to participate in π-π interactions with aromatic residues in proteins, and the ester group can undergo hydrolysis to release active metabolites, thus modulating biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Various studies have evaluated its effectiveness against different bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Pseudomonas aeruginosa | 64 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 8 μg/mL |
These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for anti-inflammatory properties . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies demonstrated that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyridine ring facilitates binding to various enzymes or receptors, while the ester moiety allows for the release of metabolites that may exert pharmacological effects. This dual action enhances its therapeutic potential .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by Elofsson et al. highlighted the effectiveness of this compound against Chlamydia trachomatis, showcasing its potential as a lead compound for developing new antibiotics targeting this pathogen .
- Anti-inflammatory Research : In another investigation, researchers found that treatment with this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its utility in managing chronic inflammatory conditions .
- Synthesis and Structure-Activity Relationship (SAR) : Recent SAR studies have shown that modifications on the pyridine ring can enhance biological activity. Compounds with additional substituents demonstrated improved potency against various microbial strains, indicating the importance of structural diversity in optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(pyridin-2-yl)acetate HCl, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves esterification of 2-(pyridin-2-yl)acetic acid with methanol under acidic conditions, followed by HCl salt formation. Reaction optimization includes:
- Catalyst Selection : Use of concentrated HCl or thionyl chloride for esterification .
- Temperature Control : Reactions are often conducted at reflux (60–80°C) to enhance esterification efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm ester and pyridine moieties (e.g., pyridin-2-yl proton signals at δ 8.5–7.2 ppm) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding interactions, critical for confirming salt formation .
- HPLC : Used to detect impurities (e.g., unreacted starting materials; limit: <0.1%) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, methanol) due to the HCl salt; logP ~0.5 .
- Stability : Hygroscopic; store at –20°C in airtight containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : B3LYP hybrid functional with exact exchange corrections improves accuracy for pyridine ring electron distribution .
- Basis Sets : 6-31G(d) for geometry optimization; solvent effects modeled via PCM for aqueous environments .
- Outputs : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in nucleophilic substitution reactions .
Q. What mechanisms underlie the biological interactions of pyridin-2-yl derivatives, and how can this compound be modified to enhance target binding?
- Methodological Answer :
- Pharmacophore Modeling : Pyridine nitrogen acts as a hydrogen-bond acceptor; ester groups improve membrane permeability .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridine 4-position to enhance binding to kinase targets .
- In Silico Docking : AutoDock Vina screens derivatives against ATP-binding pockets (e.g., EGFR kinase; binding energy < –8 kcal/mol) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- LC-MS/MS : Detects impurities like 2-(pyridin-2-yl)acetic acid (m/z 138.1) with LOQ of 0.01% .
- Column Selection : C18 columns (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water gradients optimize separation .
Q. How do hydrogen-bonding networks in this compound crystals influence its solid-state properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
